N-Acyl-alpha-Aminosäuren

N-Acyl-α-amino acids are a class of organic compounds that exhibit diverse biological activities and applications in various fields, including pharmaceuticals, cosmeceuticals, and flavor additives. These molecules contain an α-amino acid with an acyl group attached to the nitrogen atom of the amino group, leading to structural diversity depending on the specific amino acid (e.g., alanine, valine) and the nature of the acyl substituent (e.g., acetyl, propionyl).

Structurally, N-acyl-α-amino acids often possess enhanced lipophilicity compared to their corresponding free α-amino acids, which can improve their solubility in organic solvents and facilitate their cellular uptake. Their unique physicochemical properties make them valuable intermediates for the synthesis of complex molecules or as bioactive compounds themselves.

In pharmaceutical applications, N-acyl-α-amino acids have shown potential as chiral precursors for drug development due to their ability to form stable stereoisomers. They are also investigated in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions, owing to their anti-inflammatory and antioxidant properties.

In cosmeceuticals, N-acyl-α-amino acids have gained attention as effective skin conditioning agents and free radical scavengers, contributing to the development of anti-wrinkle creams, moisturizers, and sun protection products. Additionally, these compounds can be used in flavor additives for food and beverages due to their pleasant taste profiles.

Overall, N-acyl-α-amino acids represent a promising class of molecules with versatile applications across multiple industries, driven by their unique structural features and biological activities.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

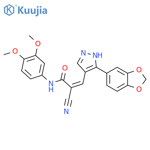

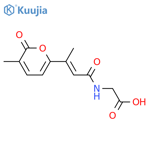

DKxanthenes; DKxanthene 518 | 925703-26-0 | C29H34N4O5 |

|

DKxanthenes; DKxanthene 574 | 925703-32-8 | C32H38N4O6 |

|

DKxanthenes; DKxanthene 586 | 925703-33-9 | C33H38N4O6 |

|

2-Amino-3-methylenepentanoic acid; (S)-form, N-γ-Glutamyl | 89354-70-1 | C11H18N2O5 |

|

Gibepyrone D; Glycinamide | 1443007-27-9 | C12H13NO5 |

|

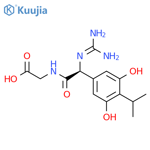

Glycine,(2S)-N-(aminoiminomethyl)-2-[3,5-dihydroxy-4-(1-methylethyl)phenyl]glycyl-(9CI) | 100234-70-6 | C14H20N4O5 |

|

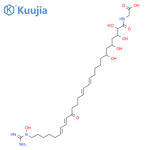

Glycine,N-[28-[(aminoiminomethyl)hydroxyamino]-2,3,5,7-tetrahydroxy-1,19-dioxo-12,14,20,22-octacosatetraenyl]-(9CI) | 122005-25-8 | C31H52N4O9 |

|

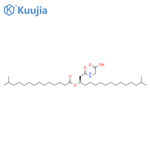

Tetradecanoic acid, 13-methyl-, (1R)-1-[2-[(carboxymethyl)amino]-2-oxoethyl]-13-methyltetradecyl ester | 103196-73-2 | C34H65NO5 |

|

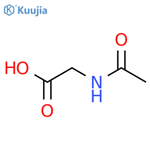

2-acetamidoacetic acid | 543-24-8 | C4H7NO3 |

|

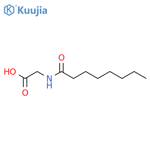

N-Octanoylglycine | 14246-53-8 | C10H19NO3 |

Verwandte Literatur

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

Empfohlene Lieferanten

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte